molecular formula C12H13Cl3O B1618421 P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE CAS No. 51326-37-5

P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE

Cat. No.: B1618421
CAS No.: 51326-37-5
M. Wt: 279.6 g/mol
InChI Key: IMDHDEPPVWETOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a tert-butyl group, three chlorine atoms, and an acetophenone moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE typically involves the reaction of tert-butyl acetophenone with trichloroacetyl chloride in the presence of a Lewis acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the trichloro group to a dichloro or monochloro group.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce partially or fully dechlorinated compounds.

Scientific Research Applications

P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE involves its interaction with molecular targets through its functional groups. The trichloroacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and processes.

Comparison with Similar Compounds

  • tert-Butyl 2,2,2-trichloroacetimidate
  • tert-Butyl 2,2,2-trichloroacetate

Comparison: P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE is unique due to its acetophenone moiety, which imparts distinct chemical properties compared to similar compounds. For instance, tert-Butyl 2,2,2-trichloroacetimidate and tert-Butyl 2,2,2-trichloroacetate lack the aromatic ring present in this compound, resulting in different reactivity and applications.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl3O/c1-11(2,3)9-6-4-8(5-7-9)10(16)12(13,14)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDHDEPPVWETOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885951
Record name Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51326-37-5
Record name 2,2,2-Trichloro-1-[4-(1,1-dimethylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51326-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trichloro-1-(4-(1,1-dimethylethyl)phenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051326375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60885951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-trichloro-1-[4-(1,1-dimethylethyl)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.926
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Illustrative examples of compounds according to the general formula hereinbefore defined are: 2-chloro-4'-tert.butylacetophenone; 2,2-di-chloro-4'-tert.butylacetophenone; 2-chloro-4'-octylacetophenone; 2,2-di-chloro-4'-octylacetophenone; 2-chloro-4'-n-C8-13 -alkylacetophenone; 2,2-dichloro-4'-n-C8- alkylacetophenone; 2,2,2-trichloro-4'-n-C8-13 alkylacetophenone in which the alkyl groups range from 8-13 carbon atoms (derived from C8-13 alkylbenzene with the trade name Dobane 83 X); 2,2-dichloro-4'-octyloxyacetophenone; 2,2,2-trichloro-4'-octyloxyacetophenone; 2,2-dichloro2',4'-diisopropylacetophenone; 2,2,2-trichloro-2',4'-diisopropylacetophenone or mixtures of these compounds. Preferably, however, the new compund 2,2,2-trichloro-4'-tert.butylacetophenone is used. This compound may be prepared in an analogous way to that described in J.A.C.S. 72 (1950) pages 3952-3 for the preparation of trichloroacetophenone, namely by treating 4-tert.butylacetophenone with chlorine. The starting 4-tert.butylacetophenone may be obtained in the manner described in J.A.C.S. 68 (1946) page 1107 by a Friedel-Crafts acetylation of tert.butylbenzene with acetyl chloride in a solvent, such as carbon tetrachloride. The compound 2,2,2-trichloro-4'-tert.butylacetophenone may also be obtained in an analogous way to that described in Houben-Weyl 5/3 page 790 for the preparation of trichloro-2',4',6'-trimethylacetophenone. The compound may also be prepared directly by a Friedel-Crafts reaction of tert.butylbenzene with trichloroacetyl chloride in carbon disulphide as described in J. Indian Chem. Soc. 26 (1947) pages 287-9. It is also possible to use trichloro-acetonitrile instead of trichloro-acetyl chloride as described in J. Prakt. Chem. (2) 123 (1929) 313.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE
Reactant of Route 2
Reactant of Route 2
P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE
Reactant of Route 3
Reactant of Route 3
P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE
Reactant of Route 4
Reactant of Route 4
P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE
Reactant of Route 5
Reactant of Route 5
P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE
Reactant of Route 6
Reactant of Route 6
P-TERT-BUTYL-2,2,2-TRICHLOROACETOPHENONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.